5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a pyrimidin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. This is followed by the introduction of the bromine atom and the methoxyphenyl group. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the bromine atom through nucleophilic substitution reactions.
Oxan-4-yl Methylation: Formation of the oxan-4-yl methyl group through alkylation reactions.
Methoxyphenyl Group Addition: Attachment of the methoxyphenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-pyrimidin-2-amine: Shares the pyrimidin-2-amine core but lacks the methoxyphenyl and oxan-4-yl methyl groups.
5-Bromo-4-formyl-2-methoxyphenyl acetate: Contains a bromine atom and a methoxyphenyl group but differs in the functional groups attached to the core structure.
Uniqueness
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-22-15-5-3-2-4-14(15)17(6-8-23-9-7-17)12-21-16-19-10-13(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYHSFGELCUZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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